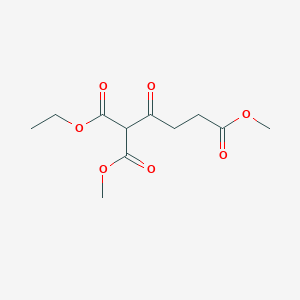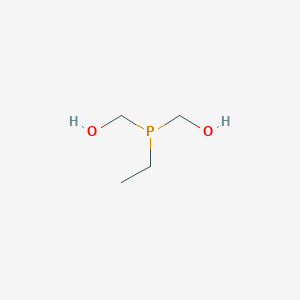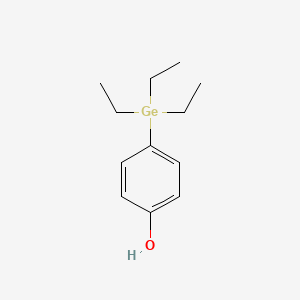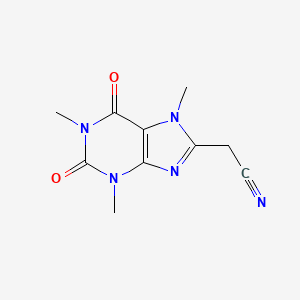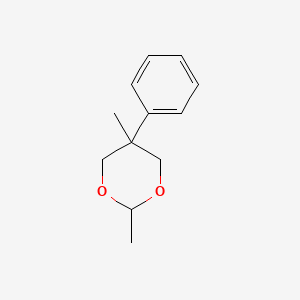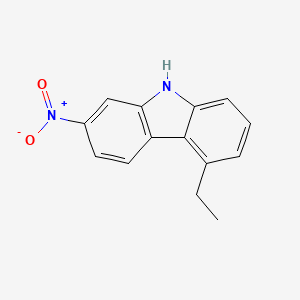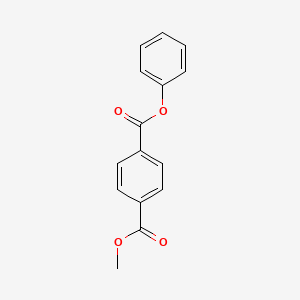
Methyl phenyl terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl phenyl terephthalate is an organic compound that belongs to the family of terephthalates It is a derivative of terephthalic acid, where one of the carboxyl groups is esterified with methanol and the other with phenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl phenyl terephthalate can be synthesized through the esterification of terephthalic acid with methanol and phenol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor, where terephthalic acid, methanol, and phenol are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl phenyl terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Terephthalic acid and other carboxylic acids.
Reduction: Corresponding alcohols and diols.
Substitution: Various substituted terephthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl phenyl terephthalate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biology and Medicine: Research is being conducted on the potential use of this compound in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of methyl phenyl terephthalate involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound undergoes polymerization reactions to form long-chain polymers. In biological systems, it may interact with cellular components and influence cellular processes, although specific molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl terephthalate: Another ester of terephthalic acid, where both carboxyl groups are esterified with methanol.
Diphenyl terephthalate: An ester of terephthalic acid, where both carboxyl groups are esterified with phenol.
Ethylene glycol terephthalate: A polyester formed from terephthalic acid and ethylene glycol.
Uniqueness
Methyl phenyl terephthalate is unique due to its mixed ester structure, which imparts specific properties that are different from those of dimethyl terephthalate and diphenyl terephthalate
Eigenschaften
CAS-Nummer |
6725-72-0 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
1-O-methyl 4-O-phenyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C15H12O4/c1-18-14(16)11-7-9-12(10-8-11)15(17)19-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI-Schlüssel |
BDVAPCAHRXXXOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



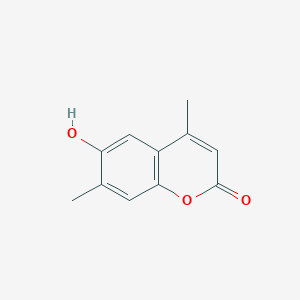
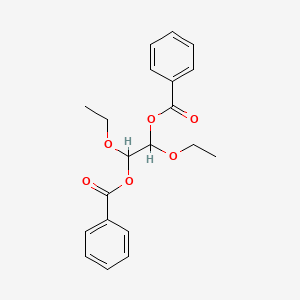
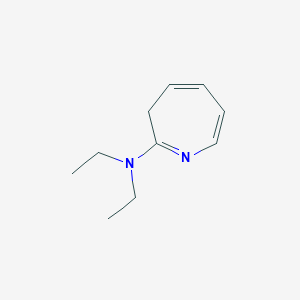
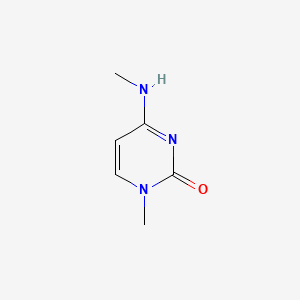
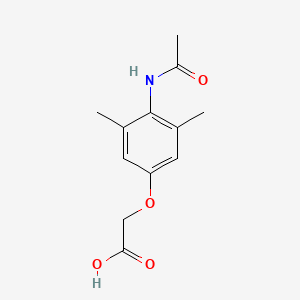
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
